3-Chloro-4-methylpyridin-2-amine
Overview
Description
3-Chloro-4-methylpyridin-2-amine is a chemical compound with the CAS Number: 56960-76-0. It has a molecular weight of 142.59 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-methylpyridin-2-amine is 1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9). The InChI key is ATBLRRXUGPZNKX-UHFFFAOYSA-N . The detailed molecular structure analysis is not available in the searched resources.Scientific Research Applications
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Application in Medicinal Chemistry
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium to produce these novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals. They also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
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Application in Drug Discovery
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable in fragment-based drug discovery (FBDD) .
- Methods of Application : The synthesis involves protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalyzed Buchwald–Hartwig amination, and selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
- Results or Outcomes : The synthesized pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, demonstrating their utility to FBDD .
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Application in the Synthesis of Nevirapine
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine, an antiretroviral medication used to treat and prevent HIV/AIDS .
- Methods of Application : The synthesis involves a four-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
- Results or Outcomes : The improved and commercially valuable process allows for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) .
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Application in the Synthesis of Pyrazolo[3,4-c]pyridines
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable in fragment-based drug discovery (FBDD) .
- Methods of Application : The synthesis involves protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
- Results or Outcomes : The synthesized pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, demonstrating their utility to FBDD .
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Application in the Synthesis of 2-Amino-4-methylpyridinium 2-hydroxybenzoate
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
- Methods of Application : The synthesis involves a series of reactions including N-alkylation and protection-group reactions .
- Results or Outcomes : The synthesized compound is a potent inhibitor of NOS2 (iNOS) in vitro and is used as a pharmaceutical intermediate .
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Application in the Synthesis of Nevirapine
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine, an antiretroviral medication used to treat and prevent HIV/AIDS .
- Methods of Application : The synthesis involves a four-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
- Results or Outcomes : The improved and commercially valuable process allows for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) .
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Application in the Synthesis of Pyrazolo[3,4-c]pyridines
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are valuable in fragment-based drug discovery (FBDD) .
- Methods of Application : The synthesis involves protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
- Results or Outcomes : The synthesized pyrazolo[3,4-c]pyridines can be selectively elaborated along multiple growth-vectors, demonstrating their utility to FBDD .
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Application in the Synthesis of 2-Amino-4-methylpyridinium 2-hydroxybenzoate
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
- Methods of Application : The synthesis involves a series of reactions including N-alkylation and protection-group reactions .
- Results or Outcomes : The synthesized compound is a potent inhibitor of NOS2 (iNOS) in vitro. It is used as a pharmaceutical intermediate .
-
Application in the Synthesis of Nevirapine
- Summary of the Application : 3-Chloro-4-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine, an antiretroviral medication used to treat and prevent HIV/AIDS .
- Methods of Application : The synthesis involves a four-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
- Results or Outcomes : The improved and commercially valuable process allows for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) .
Safety And Hazards
3-Chloro-4-methylpyridin-2-amine is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
3-chloro-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBLRRXUGPZNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431802 | |
Record name | 2-Amino-3-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylpyridin-2-amine | |
CAS RN |
56960-76-0 | |
Record name | 2-Amino-3-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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